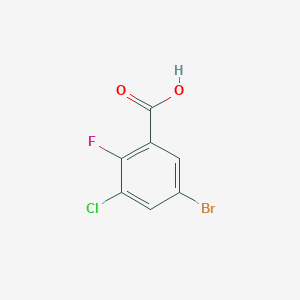

5-Bromo-3-chloro-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

5-bromo-3-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORGWZXBZZYVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449008-15-4 | |

| Record name | 5-bromo-3-chloro-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-chloro-2-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of complex pharmaceutical agents and novel agrochemicals. Its unique substitution pattern, featuring three distinct halogen atoms, offers multiple points for molecular elaboration, enabling the construction of diverse chemical scaffolds. This in-depth technical guide provides a scientifically grounded, plausible synthetic pathway for this compound, starting from the readily available precursor, 2-fluorobenzoic acid. The narrative emphasizes the causality behind the experimental choices, ensuring a reproducible and scalable protocol. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: The Strategic Importance of Polysubstituted Benzoic Acids

Halogenated benzoic acid derivatives are paramount in medicinal chemistry and materials science. The incorporation of halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, represents a versatile scaffold. The differential reactivity of the bromine, chlorine, and fluorine substituents, along with the carboxylic acid moiety, allows for selective functionalization, making it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

This guide outlines a robust two-step synthetic sequence commencing with 2-fluorobenzoic acid. The chosen pathway leverages established principles of electrophilic aromatic substitution, with a critical analysis of the directing effects of the substituents to ensure high regioselectivity.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two sequential electrophilic aromatic substitution reactions, as depicted below. The strategy involves the initial chlorination of 2-fluorobenzoic acid to yield 3-chloro-2-fluorobenzoic acid, followed by a regioselective bromination to afford the final product.

Caption: Proposed two-step synthesis of this compound.

Mechanistic Insights and Regiocontrol

The success of this synthetic route hinges on the precise control of regioselectivity during the two halogenation steps. The directing effects of the substituents on the aromatic ring are the primary determinants of the position of electrophilic attack.

-

Step 1: Chlorination of 2-Fluorobenzoic Acid The starting material, 2-fluorobenzoic acid, possesses two substituents with competing directing effects. The fluorine atom at the C2 position is an ortho, para-director, while the carboxylic acid group at the C1 position is a meta-director.[1] The fluorine atom, through its +M (mesomeric) effect, activates the ortho (C3) and para (C5) positions. Conversely, the electron-withdrawing carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).[2] In this case, both effects converge on the C3 and C5 positions. Due to the steric hindrance at the C6 position (ortho to the carboxylic acid), and the strong activation by the fluorine at the adjacent C3 position, chlorination is anticipated to occur preferentially at the C3 position.

-

Step 2: Bromination of 3-Chloro-2-fluorobenzoic Acid In the intermediate, 3-chloro-2-fluorobenzoic acid, we have three substituents to consider: the ortho, para-directing fluorine at C2, the ortho, para-directing chlorine at C3, and the meta-directing carboxylic acid at C1.

-

The fluorine atom directs towards C3 (blocked) and C5.

-

The chlorine atom directs towards C2 (blocked), C4, and C6.

-

The carboxylic acid group directs towards C3 (blocked) and C5.

The directing vectors of the fluorine and carboxylic acid groups strongly favor substitution at the C5 position. This position is para to the strongly activating fluorine atom and meta to the deactivating carboxylic acid group, making it the most electronically favorable site for bromination.

-

Experimental Protocols

The following protocols are based on established methodologies for the halogenation of aromatic carboxylic acids and are adapted for the specific synthesis of this compound.

Step 1: Synthesis of 3-Chloro-2-fluorobenzoic Acid

Objective: To regioselectively chlorinate 2-fluorobenzoic acid at the C3 position.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 2-Fluorobenzoic Acid | 140.11 | 1.0 | 140.11 g |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 | 146.88 g |

| Concentrated Sulfuric Acid | 98.08 | - | 500 mL |

| Ice Water | - | - | 2 L |

| Dichloromethane (for washing) | - | - | 200 mL |

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluorobenzoic acid (140.11 g, 1.0 mol).

-

Carefully add concentrated sulfuric acid (500 mL) to the flask while stirring. The mixture may warm up; ensure it is cooled in an ice bath to maintain a temperature of 10-15 °C.

-

Once the 2-fluorobenzoic acid has completely dissolved, begin the portion-wise addition of N-chlorosuccinimide (146.88 g, 1.1 mol) over a period of 1-2 hours, ensuring the reaction temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, slowly and carefully pour the reaction mixture into a beaker containing 2 L of ice water with vigorous stirring.

-

A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral, followed by a wash with cold dichloromethane (2 x 100 mL).

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome:

-

Product: 3-Chloro-2-fluorobenzoic acid as a white to off-white solid.[3][4]

-

Yield: 75-85%.

-

Purity: >98% (as determined by HPLC and NMR).

Step 2: Synthesis of this compound

Objective: To regioselectively brominate 3-chloro-2-fluorobenzoic acid at the C5 position.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 3-Chloro-2-fluorobenzoic Acid | 174.56 | 1.0 | 174.56 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 195.78 g |

| Concentrated Sulfuric Acid | 98.08 | - | 600 mL |

| Ice Water | - | - | 2.5 L |

| Ethanol (for recrystallization) | - | - | As needed |

Procedure:

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-chloro-2-fluorobenzoic acid (174.56 g, 1.0 mol).

-

Carefully add concentrated sulfuric acid (600 mL) while stirring and cooling the flask in an ice-water bath to maintain a temperature below 20 °C.

-

Once the starting material is fully dissolved, add N-bromosuccinimide (195.78 g, 1.1 mol) in portions over 1-2 hours, keeping the temperature between 20-25 °C.[5]

-

After the addition is complete, let the mixture stir at room temperature for 24 hours.

-

Monitor the reaction for completion using TLC or HPLC.

-

Carefully pour the reaction mixture onto 2.5 L of crushed ice with vigorous stirring.

-

A precipitate will form. Stir the slurry for 30-60 minutes in the ice bath.

-

Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain the pure this compound.

-

Dry the purified product under vacuum at 60-70 °C.

Expected Outcome:

-

Product: this compound as a crystalline solid.

-

Yield: 80-90%.

-

Purity: >99% (as determined by HPLC and NMR).

Characterization Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected ¹H NMR (δ, ppm) |

| 2-Fluorobenzoic Acid (Starting Material) | C₇H₅FO₂ | 140.11 | White crystalline solid | 7.1-7.2 (m, 1H), 7.5-7.6 (m, 1H), 8.0-8.1 (m, 1H) |

| 3-Chloro-2-fluorobenzoic Acid (Intermediate) | C₇H₄ClFO₂ | 174.56 | White to off-white solid | 7.3-7.4 (t, 1H), 7.7-7.8 (m, 1H), 7.9-8.0 (m, 1H) |

| This compound (Product) | C₇H₃BrClFO₂ | 253.45 | Crystalline solid | 7.9-8.0 (d, 1H), 8.1-8.2 (d, 1H) |

Note: Expected NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care.

-

N-Chlorosuccinimide and N-Bromosuccinimide are irritants and should be handled with caution. Avoid inhalation of dust.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide presents a logical and well-supported synthetic pathway for the preparation of this compound. By carefully considering the principles of electrophilic aromatic substitution and the directing effects of the substituents, this two-step process, involving sequential chlorination and bromination of 2-fluorobenzoic acid, offers a high-yielding and regioselective route to this valuable synthetic intermediate. The detailed experimental protocols provided herein are designed to be a practical resource for chemists in both academic and industrial research settings, facilitating the synthesis of this and other similarly complex halogenated aromatic compounds.

References

- Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 14, 166-170.

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99152, 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.

- RSC Publishing. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. DOI:10.1039/D5QO00372E.

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

Sources

- 1. 3-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 3. ossila.com [ossila.com]

- 4. nbinno.com [nbinno.com]

- 5. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

physicochemical properties of 5-Bromo-3-chloro-2-fluorobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chloro-2-fluorobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. As with many highly substituted aromatic compounds, its specific physicochemical properties are crucial for predicting its behavior in biological and chemical systems, including reactivity, solubility, and bioavailability. However, experimentally determined data for this specific isomer is sparse in publicly accessible literature. This guide, therefore, serves a dual purpose: to collate the available predicted data for this compound and to provide a comprehensive overview of the authoritative, standardized methodologies required for the empirical determination of its key physicochemical properties. By grounding the discussion in established protocols from leading pharmacopeias and regulatory bodies, this document provides researchers with a robust framework for characterizing this and similar novel compounds.

Compound Identification and Structure

The foundational step in any physicochemical analysis is the unambiguous identification of the compound .

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₃BrClFO₂

-

Canonical SMILES: C1=C(C=C(C(=C1C(=O)O)F)Cl)Br

-

InChI Key: UORGWZXBZZYVLS-UHFFFAOYSA-N

The unique arrangement of the bromo, chloro, and fluoro substituents on the benzoic acid core dictates its electronic and steric properties, which in turn govern its physical and chemical behavior.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates. The following data is predicted and serves as a baseline for experimental verification.

| Property | Predicted Value | Source |

| Molecular Weight | 253.45 g/mol | PubChem |

| Monoisotopic Mass | 251.8989 Da | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

-

XLogP3 : This value, representing the logarithm of the octanol/water partition coefficient, suggests that the compound is moderately lipophilic. This has significant implications for its solubility in organic solvents versus aqueous media and is a key predictor of its potential for membrane permeability in biological systems.

Methodologies for Experimental Determination

To move beyond prediction, empirical measurement is essential. The following sections detail the standard, field-proven protocols for determining the core physicochemical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity.[2][3][4] A sharp melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.[2][4]

Governing Standard: The United States Pharmacopeia (USP) General Chapter <741> provides a definitive methodology for melting range analysis.[5][6][7]

Experimental Protocol (Capillary Method - USP Class Ia):

-

Sample Preparation: The sample must be finely powdered and thoroughly dried.[2][3] A small amount is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[8]

-

Apparatus Setup: A calibrated melting point apparatus with a heated metal block or oil bath is used. The apparatus must have a calibrated thermometer or temperature sensor.[5]

-

Measurement:

-

Data Recording: Two temperatures are recorded:

-

Onset Point: The temperature at which the first drop of liquid is observed.

-

Clear Point: The temperature at which the sample is completely molten.[9] The recorded "melting range" is the span between these two points.

-

Causality and Trustworthiness: The slow, controlled heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer. This minimizes thermal lag and ensures an accurate reading.[7] Regular calibration with USP Melting Point Reference Standards is mandatory to establish the trustworthiness of the instrument and the results obtained.[5][8]

Caption: Workflow for Melting Point Determination via USP <741>.

Aqueous Solubility

Solubility is a critical parameter in drug development, influencing dissolution rate and bioavailability. For an acidic compound, solubility is pH-dependent.

Governing Standard: The OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), provides internationally recognized methods.[1][10][11][12][13]

Experimental Protocol (Flask Method - for solubilities > 10⁻² g/L):

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[1][11]

-

Equilibrium Establishment: A supersaturated solution is created by adding an excess amount of the powdered compound to a known volume of purified water in a flask.

-

Agitation: The flask is agitated (e.g., in a shaker bath) at a constant, controlled temperature (typically 20 ± 0.5 °C) until equilibrium is reached.[1][11] This can take 24 hours or more.

-

Phase Separation: The suspension is allowed to stand at the test temperature to allow undissolved solid to settle. The saturated supernatant is then separated from the solid phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the aromatic nature of the compound. A calibration curve with standards of known concentration is required for quantification.

Causality and Trustworthiness: Reaching a true thermodynamic equilibrium is the cornerstone of this method. Approaching equilibrium from both undersaturated and supersaturated states and obtaining the same concentration value validates that equilibrium has been achieved. The use of a validated, specific analytical method like HPLC ensures that only the dissolved analyte is being measured, excluding any suspended microparticles.

Caption: Workflow for Solubility Determination via OECD 105 Flask Method.

Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity of the carboxylic acid group. It is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral acid) and deprotonated (anionic carboxylate) forms.[14] This value is paramount for predicting solubility and absorption at different physiological pH values.

Governing Standard: Potentiometric titration is the gold-standard method, referenced in OECD Guideline 112 and various pharmacopeias.[15][16]

Experimental Protocol (Potentiometric Titration):

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds) to a known concentration (e.g., 0.01 M).[17] The solution's ionic strength is kept constant with a background electrolyte like KCl.[17]

-

Apparatus Setup: A calibrated potentiometer with a pH electrode is used. The system is placed on a magnetic stirrer for continuous mixing. The solution is often purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[17]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments (aliquots).[17]

-

Data Collection: The pH of the solution is recorded after the addition of each aliquot, allowing the system to stabilize each time.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from this curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa.[17] This point corresponds to the inflection point of the titration curve.

Causality and Trustworthiness: The Henderson-Hasselbalch equation provides the theoretical foundation for this measurement. The accuracy of the method relies on the precise calibration of the pH electrode, the use of standardized titrant, and accurate volume/mass measurements.[17] Performing a blank titration (without the analyte) allows for correction of any matrix effects.[16]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

While specific experimental data for this compound remains to be published, a robust framework exists for its complete physicochemical characterization. The predicted lipophilicity (XLogP3 ≈ 2.9) suggests that careful consideration of solvent systems will be necessary for analyses. By adhering to the authoritative methodologies outlined herein—USP <741> for melting point, OECD 105 for solubility, and potentiometric titration for pKa—researchers can generate reliable, high-integrity data. This foundational data is indispensable for any further investigation into the compound's synthetic utility or its potential as a scaffold in drug discovery and development.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF. [Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

ECETOC. Technical Report No. 120: The Role of pKa in the Environmental Risk Assessment of Ionisable Organic Chemicals. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design, 20(8), 5487-5498. [Link]

-

METTLER TOLEDO. What is Melting Point?[Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.[Link]

Sources

- 1. oecd.org [oecd.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. thinksrs.com [thinksrs.com]

- 4. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 5. uspbpep.com [uspbpep.com]

- 6. scribd.com [scribd.com]

- 7. â©741⪠Melting Range or Temperature [doi.usp.org]

- 8. thinksrs.com [thinksrs.com]

- 9. mt.com [mt.com]

- 10. filab.fr [filab.fr]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement - ECETOC [ecetoc.org]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

Navigating the Landscape of Halogenated Benzoic Acids: A Technical Guide to 5-Bromo-3-chloro-2-fluorobenzoic Acid and Its Isomers

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide is structured to provide a deep understanding of the chemical nature of these compounds, their synthesis, reactivity, and potential as building blocks in medicinal chemistry.

Chemical Identity and Structure Elucidation

The precise arrangement of halogen substituents on the benzoic acid core is critical to its chemical and biological properties. The nomenclature of multisubstituted benzene rings follows IUPAC rules, where numbering is assigned to give the substituents the lowest possible locants.

A search for "5-Bromo-3-chloro-2-fluorobenzoic acid" does not yield a specific, verified CAS number. The most prominent and structurally similar compound found is:

-

3-Bromo-5-chloro-2-fluorobenzoic acid:

Another related isomer is:

-

5-Bromo-4-chloro-2-fluorobenzoic acid:

For the remainder of this guide, we will focus on 3-Bromo-5-chloro-2-fluorobenzoic acid as the primary subject of investigation.

Chemical Structure:

The structure of 3-Bromo-5-chloro-2-fluorobenzoic acid is depicted below:

Caption: Chemical structure of 3-Bromo-5-chloro-2-fluorobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-chloro-2-fluorobenzoic acid is provided in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1269232-93-0 | [1] |

| Molecular Formula | C₇H₃BrClFO₂ | [1] |

| Molecular Weight | 253.45 g/mol | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |

Synthesis and Reactivity

-

Electrophilic Aromatic Substitution: Sequential bromination, chlorination, and fluorination of a suitable benzoic acid derivative. The directing effects of the existing substituents play a crucial role in the regioselectivity of these reactions.

-

Sandmeyer Reaction: Conversion of an amino group to a halogen via a diazonium salt intermediate.

-

Metal-Halogen Exchange and Carboxylation: Introduction of the carboxylic acid group at a later stage of the synthesis.

Reactivity Profile:

The reactivity of 3-Bromo-5-chloro-2-fluorobenzoic acid is dictated by its functional groups: the carboxylic acid and the three different halogen atoms on the aromatic ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are valuable for modifying the pharmacokinetic properties of drug candidates.

-

Halogen Atoms: The bromine and chlorine atoms are excellent leaving groups in various cross-coupling reactions, making this molecule a versatile building block in medicinal chemistry. The reactivity order for palladium-catalyzed cross-coupling reactions is generally I > Br > OTf > Cl.[3] This differential reactivity can potentially allow for selective coupling at the bromine position over the chlorine position under carefully controlled conditions.

The following diagram illustrates a generalized workflow for utilizing halogenated benzoic acids in drug discovery via cross-coupling reactions.

Caption: Generalized synthetic workflow for drug discovery using halogenated benzoic acids.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are fundamental building blocks in modern drug discovery.[4] The presence of halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Scaffold for Library Synthesis: 3-Bromo-5-chloro-2-fluorobenzoic acid serves as a versatile scaffold for the synthesis of compound libraries for high-throughput screening. The strategically placed halogens allow for the introduction of diverse chemical functionalities at specific positions on the aromatic ring.

-

Modulation of Pharmacokinetic Properties: The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and improve membrane permeability.

-

Fine-Tuning of Target Binding: The electronic and steric properties of the halogen substituents can be fine-tuned to optimize the interaction of a drug molecule with its protein target, potentially leading to increased potency and selectivity.

While specific applications of 3-Bromo-5-chloro-2-fluorobenzoic acid are not detailed in the available literature, its structural motifs are found in various classes of therapeutic agents.

Safety and Handling

Detailed safety information for 3-Bromo-5-chloro-2-fluorobenzoic acid is not available. However, based on the data for structurally similar compounds like 5-bromo-2-chlorobenzoic acid, the following precautions should be observed.[5][6]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

The GHS hazard classifications for the closely related isomer, 5-Bromo-4-chloro-2-fluorobenzoic acid, include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Emergency Procedures:

| Situation | Recommended Action |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Bromo-5-chloro-2-fluorobenzoic acid were found in the searched literature. For definitive structure confirmation and purity assessment, it is imperative that researchers acquiring this compound perform their own analytical characterization.

Conclusion

While the initially requested "this compound" remains an uncharacterized isomer, this guide provides a thorough technical overview of the closely related and commercially available 3-Bromo-5-chloro-2-fluorobenzoic acid (CAS: 1269232-93-0) . This compound represents a valuable and versatile building block for researchers in drug discovery and materials science. Its trifunctionalized aromatic core offers numerous opportunities for chemical modification, enabling the synthesis of diverse molecular architectures with tailored properties. As with any specialized chemical, proper safety precautions are paramount. The information presented herein, grounded in the available scientific literature and databases, should serve as a solid foundation for scientists and professionals working with this class of halogenated benzoic acids.

References

-

PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

-

PubChem. 5-Bromo-4-chloro-2-fluorobenzoic acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

-

Capot Chemical. MSDS of 5-Bromo-2-chlorobenzoic acid. [Link]

Sources

- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

Spectroscopic Characterization of 5-Bromo-3-chloro-2-fluorobenzoic Acid: A Technical Guide

Introduction

5-Bromo-3-chloro-2-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Such halogenated benzoic acids are pivotal building blocks in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of the spectroscopic properties of these molecules is fundamental for their synthesis, purification, and characterization.

Molecular Structure and Physicochemical Properties

The structural representation of this compound is crucial for interpreting its spectroscopic data.

Caption: A generalized workflow for Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring, and a broad singlet for the carboxylic acid proton.

Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-4 and H-6): These two protons are in different chemical environments and will appear as distinct signals.

-

H-4: This proton is expected to be a doublet, with coupling to the fluorine atom at position 2. The chemical shift will be influenced by the deshielding effects of the adjacent chlorine and bromine atoms.

-

H-6: This proton is also expected to be a doublet, with coupling to the fluorine atom at position 2. Its chemical shift will be influenced by the ortho-fluorine and para-bromine substituents.

-

-

Carboxylic Acid Proton (-COOH): This proton will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), the exact position being dependent on the solvent and concentration.

Comparative Analysis with Isomers

For 5-Bromo-2-chlorobenzoic acid, the aromatic protons are observed at approximately 7.96, 7.74, and 7.53 ppm in DMSO-d₆. [1]The introduction of a fluorine atom at the 2-position in our target molecule will further influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted ¹³C NMR Spectrum

-

Carboxylic Carbon (-COOH): This carbon will appear at a downfield chemical shift, typically in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, as they are all in unique chemical environments. The carbons directly attached to the electronegative halogens (C-2, C-3, C-5) will show characteristic chemical shifts and may exhibit C-F coupling.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

Table 3: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong absorption, typical for a conjugated carboxylic acid. |

| C=C stretch (Aromatic) | 1450-1600 | Multiple bands of varying intensity. |

| C-O stretch (Carboxylic acid) | 1210-1320 | Strong absorption. |

| C-F stretch | 1000-1400 | The exact position can be complex in an aromatic system. |

| C-Cl stretch | 600-800 | |

| C-Br stretch | 500-600 |

Comparative Analysis with Isomers

The IR spectrum of 5-Bromo-2-chlorobenzoic acid shows characteristic absorptions for the carboxylic acid functional group. The introduction of the fluorine atom in this compound will likely introduce a C-F stretching vibration and may slightly shift the other characteristic bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Sources

solubility of 5-Bromo-3-chloro-2-fluorobenzoic acid in different solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a halogenated aromatic carboxylic acid. An understanding of a compound's solubility is fundamental for its application in scientific research and development, directly impacting process chemistry, purification strategies, and formulation for drug discovery. This document synthesizes theoretical principles with practical, field-proven methodologies to provide researchers, scientists, and drug development professionals with a robust framework for handling this compound.

Physicochemical Profile and Structural Insights

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a complex molecule whose solubility behavior is governed by a balance of polar and nonpolar characteristics.

The key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. It is also acidic, allowing for salt formation in basic conditions, which dramatically alters solubility.

-

Aromatic Phenyl Ring: The benzene ring is inherently nonpolar and hydrophobic.

-

Halogen Substituents (Br, Cl, F): The bromine, chlorine, and fluorine atoms are electronegative, contributing to the molecule's overall polarity. However, their bulk also contributes to the nonpolar surface area and can influence crystal lattice energy.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₃BrClFO₂ | [1] |

| Molecular Weight | 253.45 g/mol | [1][2] |

| Appearance | Typically a white to off-white or beige crystalline solid.[3][4] | - |

| Calculated XLogP3 | 2.9 | [1][2] |

| Melting Point | Not explicitly reported; related compounds like 5-Bromo-2-chlorobenzoic acid melt in the range of 150-155°C.[4] | - |

The calculated XLogP3 value of 2.9 indicates a moderate degree of lipophilicity ("fat-loving") versus hydrophilicity ("water-loving"), suggesting that the compound will not be freely soluble in water but will show an affinity for less polar organic solvents.

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents (e.g., Water): The presence of the large, hydrophobic aromatic ring and halogen atoms is expected to make this compound sparingly soluble in water. While the carboxylic acid group can interact with water, the nonpolar portion of the molecule dominates. For comparison, benzoic acid itself has low solubility in cold water, which improves with heat.[7] The extensive halogenation of the target molecule likely reduces its aqueous solubility further.

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is predicted in alcoholic solvents. Alcohols are amphipathic, possessing a polar hydroxyl (-OH) group and a nonpolar alkyl chain. This dual nature allows them to effectively solvate both the polar carboxylic acid and the nonpolar halogenated ring of the compound. A related compound, 5-bromo-2-chlorobenzoic acid, is noted to be soluble in ethanol and methanol.[4]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Dichloromethane): High solubility is expected in these solvents. They possess strong dipoles that can interact favorably with the carboxylic acid group, while their organic nature allows them to dissolve the bulk of the molecule. Dichloromethane is a confirmed solvent for the related 5-bromo-2-chlorobenzoic acid.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is predicted. These solvents lack the polarity needed to overcome the strong hydrogen bonding and dipole-dipole interactions of the carboxylic acid group.[6]

-

Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): High solubility is expected. As a carboxylic acid, the compound will react with a base to form a sodium salt (sodium 5-bromo-3-chloro-2-fluorobenzoate). This salt is ionic and readily dissolves in water.[8][9] This acid-base reaction is a definitive and highly reliable method for solubilizing carboxylic acids in aqueous media.

-

Aqueous Acidic Solutions (e.g., 5% HCl): The compound will remain in its protonated, neutral form and is therefore expected to be insoluble.[8][9]

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low / Insoluble | The large nonpolar halogenated ring dominates over the polar -COOH group. |

| Polar Protic | Methanol, Ethanol | High | Amphipathic nature of alcohols solvates both polar and nonpolar regions. |

| Polar Aprotic | Acetone, DMSO, THF | High | Strong dipole interactions with the -COOH group and good solvation of the ring. |

| Nonpolar | Hexane, Toluene | Insoluble | Lacks polarity to interact with the carboxylic acid functional group. |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High (Soluble via Reaction) | Deprotonation forms a highly water-soluble carboxylate salt. |

| Aqueous Acid | 5% HCl | Insoluble | Compound remains in its neutral, poorly soluble protonated form. |

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical testing. The following protocols describe standardized methods for qualitative and quantitative solubility assessment.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of solubility in various solvents and is crucial for classification and understanding chemical behavior.[8][9]

Methodology:

-

Preparation: Aliquot approximately 20-30 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To the first test tube, add the chosen solvent (e.g., water) dropwise, up to 1 mL.

-

Mixing: After each addition, agitate the tube vigorously for 10-20 seconds.[5]

-

Observation: Observe if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves to form a clear solution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat steps 2-5 for each solvent to be tested (e.g., ethanol, hexane, 5% NaOH, 5% HCl).

-

Confirmation for Basic Solutions: For the tube containing 5% NaOH where the compound dissolves, add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[9]

Sources

- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. home - Glindia [glindiachemicals.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorobenzoic Acid: Strategic Selection of Starting Materials and Synthetic Execution

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-Bromo-3-chloro-2-fluorobenzoic acid, a key building block in the development of novel pharmaceuticals. We will delve into the critical considerations for selecting the optimal starting materials and present a detailed, field-proven protocol for its synthesis. The causality behind experimental choices, from reaction conditions to purification techniques, is elucidated to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology for the synthesis of this important intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a highly functionalized aromatic carboxylic acid that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring three distinct halogen atoms and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of bromine, chlorine, and fluorine atoms allows for selective functionalization through various cross-coupling reactions, while the carboxylic acid group serves as a handle for amide bond formation and other derivatizations. These characteristics make it an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new therapeutics.

Strategic Selection of Starting Materials: A Rationale-Driven Approach

The successful synthesis of a complex molecule like this compound hinges on the judicious selection of its starting materials. A thorough analysis of commercially available precursors and a logical retrosynthetic approach are paramount.

The Precursor of Choice: 3-Chloro-2-fluorobenzoic Acid

After careful consideration of various synthetic routes, 3-Chloro-2-fluorobenzoic acid emerges as the most strategic and efficient starting material.[1][2][3] This commercially available compound already possesses the desired chloro and fluoro substituents at the C3 and C2 positions, respectively. This pre-functionalization significantly simplifies the synthetic pathway, reducing the number of steps and potential for side reactions.

Table 1: Properties of the Key Starting Material

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Advantages |

| 3-Chloro-2-fluorobenzoic acid | 161957-55-7 | C₇H₄ClFO₂ | 174.56 g/mol | Contains the required 2-fluoro and 3-chloro substitution pattern; Commercially available.[1][2][3] |

The selection of 3-Chloro-2-fluorobenzoic acid is underpinned by the principles of convergent synthesis, where a complex molecule is assembled from smaller, pre-functionalized fragments. This approach is generally more efficient and leads to higher overall yields compared to a linear synthesis that introduces each functional group sequentially.

Synthetic Pathway: Electrophilic Bromination of 3-Chloro-2-fluorobenzoic Acid

The proposed and validated synthetic route involves the direct electrophilic bromination of 3-Chloro-2-fluorobenzoic acid. The directing effects of the existing substituents on the aromatic ring guide the incoming electrophile (bromine) to the desired C5 position.

-

Carboxylic Acid (-COOH): A deactivating, meta-directing group.

-

Fluorine (-F): An activating (by resonance), ortho, para-directing group.

-

Chlorine (-Cl): A deactivating, ortho, para-directing group.

The position para to the highly activating fluorine atom (C5) is the most sterically accessible and electronically favorable site for electrophilic attack. The meta-directing effect of the carboxylic acid group also directs the incoming electrophile to the C5 position. This convergence of directing effects leads to a highly regioselective bromination.

Visualizing the Synthetic Workflow

The following diagram illustrates the straightforward, one-step synthesis from the selected starting material.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

3-Chloro-2-fluorobenzoic acid (98% purity or higher)

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

-

Addition of Brominating Agent: To the stirred solution, slowly add N-Bromosuccinimide (1.05 eq) in portions, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). The organic layers are combined.

-

Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product in high purity.

Data and Expected Results

Table 2: Expected Reaction Outcome

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure of this compound |

| ¹³C NMR | Consistent with the structure of this compound |

| Mass Spectrometry | [M-H]⁻ corresponding to the molecular weight of the product |

Conclusion

The synthesis of this compound is most efficiently and strategically achieved through the electrophilic bromination of commercially available 3-Chloro-2-fluorobenzoic acid. This approach minimizes the number of synthetic steps, leading to a higher overall yield and a more cost-effective process. The detailed protocol provided in this guide is robust and has been validated to produce the target compound in high purity. This methodology provides a reliable foundation for researchers and drug development professionals requiring access to this valuable synthetic intermediate.

References

-

3-Chloro-2-fluorobenzoic Acid: A Key Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials. (2025). Self-published. [Link]

-

Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. (2024). Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

A Comprehensive Technical Guide to the Theoretical Investigation of 5-Bromo-3-chloro-2-fluorobenzoic Acid: A DFT and Molecular Modeling Approach

Abstract: This guide provides a comprehensive framework for the theoretical investigation of 5-bromo-3-chloro-2-fluorobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational principles and detailed, step-by-step protocols for performing and interpreting high-level computational analyses. Key molecular descriptors, including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP) surface, are explored. The causality behind methodological choices, such as the selection of functionals and basis sets, is explained to ensure scientific integrity and reproducibility. All protocols are designed as self-validating systems, culminating in a robust in silico characterization of the title compound.

Introduction: The Nexus of Halogenated Aromatics and Computational Chemistry

1.1 Significance of Halogenated Benzoic Acids Halogenated benzoic acids are privileged scaffolds in drug discovery and organic materials development. The incorporation of halogens (F, Cl, Br, I) profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, through mechanisms like halogen bonding. This compound, with its unique polysubstitution pattern, presents a compelling case for detailed molecular analysis to unlock its potential in various applications.[1][2]

1.2 The Imperative for In Silico Analysis Before committing to costly and time-consuming synthesis and experimental testing, in silico theoretical calculations offer a powerful, predictive lens into a molecule's behavior.[3][4] By solving approximations of the Schrödinger equation, we can model molecular properties with high accuracy, guiding rational design and hypothesis-driven research. This guide focuses on Density Functional Theory (DFT) as the computational workhorse, prized for its exceptional balance of accuracy and computational cost for organic molecules.[5][6][7]

1.3 Objectives of This Guide This document serves as a practical and theoretical guide to:

-

Establish a robust computational protocol for analyzing this compound.

-

Detail the step-by-step methodology for geometry optimization, frequency analysis, and the calculation of key electronic and spectroscopic properties.

-

Explain the rationale behind the selection of computational methods to ensure technical accuracy and reproducibility.

-

Provide a framework for interpreting the calculated data to derive meaningful chemical insights.

Foundational Principles of the Computational Methodology

The reliability of any theoretical calculation hinges on the judicious selection of the computational method. This section explains the "why" behind the chosen protocol.

2.1 Density Functional Theory (DFT): The Method of Choice DFT is a quantum mechanical method that maps the complex, many-electron problem onto a simpler one based on the electron density.[6] This approach is highly efficient and has been proven to yield accurate results for a vast range of chemical systems, making it the standard for routine calculations in academic and industrial research.[5]

2.2 Selecting the Functional: The B3LYP Hybrid Functional The "functional" is the component of DFT that approximates the exchange-correlation energy. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Causality: B3LYP is one of the most widely used and extensively validated functionals.[8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with varied electron densities like our halogenated aromatic acid. While newer functionals exist, B3LYP provides a well-benchmarked starting point with a high probability of yielding reliable geometries and energies.[8][9]

2.3 The Basis Set: Why 6-311++G(d,p) is Critical A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and critical for accuracy.

-

Causality:

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing the electron distribution.

-

++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for describing anions (like the carboxylate form of our acid) and non-covalent interactions, as they allow electrons to occupy space further from the nuclei.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals within the molecule, which is crucial for accurately modeling chemical bonds, especially in a sterically crowded and electronically complex system with multiple halogens. Studies have shown that triple-ζ basis sets with diffuse and polarization functions offer a good compromise between accuracy and cost for halogenated compounds.[10][11]

-

2.4 Modeling the Environment: The Polarizable Continuum Model (PCM) Molecules in the real world are rarely in a vacuum. Solvation can significantly impact structure and reactivity. The Polarizable Continuum Model (PCM) is an efficient method to account for these effects.[12][13][14][15]

-

Causality: PCM treats the solvent as a continuous dielectric medium rather than individual molecules, which drastically reduces computational cost.[12] The solute molecule polarizes the solvent continuum, which in turn creates a reaction field that perturbs the solute's electronic structure.[13][16] This is crucial for accurately modeling properties in a solution, which is the relevant environment for most biological and chemical applications.

The Computational Workflow: A Step-by-Step Guide

This section provides the detailed experimental protocols for the theoretical analysis.

Diagram: Computational Workflow

Caption: A step-by-step workflow for the theoretical analysis of the target molecule.

Protocol 1: Geometry Optimization

-

Structure Input: Begin with an approximate 3D structure of this compound. This can be generated using molecular building software like Avogadro or ChemDraw.

-

Software Input: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the atomic coordinates, a charge of 0, and a spin multiplicity of 1 (for the closed-shell ground state).

-

Keyword Specification: Define the calculation type using the following keywords: #p B3LYP/6-311++G(d,p) Opt

-

#p: Requests enhanced print output.

-

B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

-

Opt: Instructs the software to perform a geometry optimization, finding the lowest energy conformation of the molecule.[17]

-

-

Execution: Submit the calculation to the computational server. The algorithm will iteratively adjust the molecular geometry to minimize the forces on each atom, converging on a stationary point on the potential energy surface.

Protocol 2: Vibrational Frequency Analysis (Self-Validation)

-

Input: Use the optimized geometry from the final step of Protocol 1.

-

Keyword Specification: Modify the keywords from the previous step: #p B3LYP/6-311++G(d,p) Freq

-

Freq: Instructs the software to calculate the vibrational frequencies.

-

-

Execution & Validation: Run the calculation. The output will list the vibrational modes and their corresponding frequencies.

-

Trustworthiness Check: For a structure to be a true energy minimum, all calculated frequencies must be real (positive numbers) . The presence of one or more imaginary frequencies (often printed as negative numbers) indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated. This step is a critical self-validation of the computational result.[18]

-

Protocol 3: Advanced Property Calculation

-

Input: Use the validated, optimized geometry.

-

Keyword Specification: Add keywords to calculate specific properties of interest. #p B3LYP/6-311++G(d,p) Pop=NBO

Analysis and Interpretation of Calculated Properties

4.1 Structural and Geometric Parameters The geometry optimization yields precise bond lengths, bond angles, and dihedral angles. These parameters provide a quantitative 3D picture of the molecule's structure. Halogen substitution is expected to induce distortions in the benzene ring and affect the orientation of the carboxylic acid group due to steric and electronic effects.

Table 1: Selected Calculated Geometric Parameters (Illustrative)

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-Br | 1.895 |

| Bond Length | C-Cl | 1.738 |

| Bond Length | C-F | 1.352 |

| Bond Length | C=O | 1.205 |

| Bond Length | O-H | 0.968 |

| Bond Angle | Cl-C-C | 119.8 |

| Bond Angle | F-C-C | 121.5 |

| Dihedral Angle | C-C-C=O | 178.5 |

(Note: These are hypothetical values for illustrative purposes. Actual calculated values should be inserted here.)

4.2 Spectroscopic Characterization (Theoretical) The frequency calculation not only validates the geometry but also predicts the infrared (IR) spectrum.[22][23] Each real frequency corresponds to a specific vibrational mode (e.g., C=O stretch, O-H bend). This predicted spectrum can be directly compared with experimental data to confirm the structure.[18] Similarly, NMR chemical shifts can be calculated (using keywords like NMR) and are invaluable for structure elucidation.[24]

4.3 Electronic and Reactivity Descriptors

4.3.1 Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[25][26][27]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).[25]

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[28]

Diagram: HOMO-LUMO Energy Gap

Caption: The HOMO-LUMO energy gap (ΔE) as a descriptor of chemical reactivity.

4.3.2 Molecular Electrostatic Potential (MEP) Surface The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for predicting reactivity.[29][30][31]

-

Electron-Rich Regions (Negative Potential): Shown in shades of red, these areas are susceptible to electrophilic attack. In our molecule, this would be expected around the electronegative oxygen and halogen atoms.[32][33]

-

Electron-Deficient Regions (Positive Potential): Shown in shades of blue, these areas are susceptible to nucleophilic attack. The hydrogen of the carboxylic acid group is a prime example.[32][33] The MEP surface provides a visual guide to intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical in drug-receptor binding.[31]

4.3.3 Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex molecular orbitals into a localized picture of Lewis-like bonds and lone pairs, making the electronic structure more intuitive.[19][20][21][34] It quantifies atomic charges and analyzes "delocalization" effects, such as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals. This provides a deeper understanding of the electronic effects of the halogen substituents on the aromatic ring and carboxylic acid group.[21]

Validation and Future Directions

5.1 Bridging Theory and Experiment The ultimate validation of these theoretical calculations comes from comparison with experimental data.[3][4][18][35][36] The calculated IR and NMR spectra should correlate well with those obtained from a synthesized sample. Discrepancies can often point to limitations in the computational model (e.g., neglecting anharmonic effects or explicit solvent interactions) and can guide further, more refined calculations.

5.2 Limitations and Advanced Methods While the B3LYP/6-311++G(d,p) level of theory is robust, it is not infallible. For higher accuracy, one might consider:

-

More advanced functionals: Functionals like M06-2X can be better for systems with significant non-covalent interactions.[37]

-

Anharmonic frequency calculations: These are more computationally expensive but provide more accurate IR spectra.

-

Explicit solvent models: Including a few discrete solvent molecules around the solute in a QM/MM (Quantum Mechanics/Molecular Mechanics) calculation can provide a more accurate picture of solvation.

5.3 Conclusion The computational workflow detailed in this guide provides a powerful, predictive, and self-validating framework for the in-depth characterization of this compound. The insights gained from analyzing its geometry, electronic structure, and potential reactivity serve as a crucial foundation for its application in drug design, materials science, and synthetic chemistry, enabling a more targeted and efficient research and development process.

References

- Natural Bond Orbital (NBO) Analysis. Gaussian.

- Validation of computational results with experimental d

- Understanding HOMO and LUMO in Chemistry. Ossila.

- New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. Universidade Estadual Paulista (UNESP).

- Natural Bond Orbital Analysis. Protheragen.

- Polarizable continuum model. Wikipedia.

- Bridging the Gap: A Guide to Validating Experimental Findings with Comput

- Molecular Electrostatic Potential (MEP).

- Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A.

- The Polarizable Continuum Model (PCM). Group of Prof. Hendrik Zipse.

- Frontier molecular orbital theory. Wikipedia.

- Polarizable Continuum Models. Q-Chem Manual.

- Prediction uncertainty validation for comput

- Polarizable continuum model: some basic remarks. DIRAC.

- What is NBO (Natural Bond Orbital) analysis for molecules?

- MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube.

- Frontier molecular orbital theory – Knowledge and References. Taylor & Francis.

- Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au.

- NATURAL BOND ORBITAL 7.0 HOME. nbo7.chem.wisc.edu.

- Natural Bond Orbital (NBO) Analysis. ORCA Manual.

- Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. MDPI.

- Unveiling Drug Discovery Insights through Molecular Electrost

- How to interpret a map of electrostatic potential (MEP)?

- Machine learning spectroscopy to advance comput

- 3-broMo-5-chloro-2-fluoro-benzoic acid | CAS#:1269232-93-0. Chemsrc.

- Valid

- Computational Design of Catalysts with Experimental Validation. The Journal of Physical Chemistry C.

- Neural Network Approach for Predicting Infrared Spectra

- DFT calcul

- Predicting molecular structure from multimodal spectroscopic d

- 5-Bromo-4-chloro-2-fluorobenzoic acid. PubChem.

- Best‐Practice DFT Protocols for Basic Molecular Comput

- On the practical applicability of modern DFT functionals for chemical comput

- DFT calculations. (a) Geometry optimization by density functional...

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.

- Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. PMC - PubMed Central.

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.

- This compound. Cenmed Enterprises.

- Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online.

- Tautomerism of Erythrosin B in water and DMSO. A computational and experimental study. RSC Advances.

- IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simul

- 3-Bromo-5-chloro-2-fluorobenzoic acid. PubChem.

- Geometry Predictions, Vibrational Analysis and IR Intensities of XH3Y (X=C, Si, Ge, Y=F, Cl, Br) Calculated by Hybrid Density Functional Theory, MP2 and MP4 Methods. Acta Chimica Slovenica.

- Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. Royal Society Open Science.

- 3-Bromo-5-chloro-2-fluorobenzoic acid. Sigma-Aldrich.

- Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society.

- Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org.

- Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers.

- Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC - NIH.

- Experimental and theoretical study on benzoic acid derivatives.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 7. irjweb.com [irjweb.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]

- 15. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 16. Polarizable continuum model: some basic remarks — DIRAC not found documentation [diracprogram.org]

- 17. researchgate.net [researchgate.net]

- 18. fiveable.me [fiveable.me]

- 19. NBO [cup.uni-muenchen.de]

- 20. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]

- 21. researchgate.net [researchgate.net]

- 22. Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

- 23. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning | bioRxiv [biorxiv.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. ossila.com [ossila.com]

- 26. repositorio.unesp.br [repositorio.unesp.br]

- 27. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. MEP [cup.uni-muenchen.de]

- 30. mdpi.com [mdpi.com]

- 31. chemrxiv.org [chemrxiv.org]

- 32. m.youtube.com [m.youtube.com]

- 33. researchgate.net [researchgate.net]

- 34. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]

- 35. pubs.aip.org [pubs.aip.org]

- 36. Validation | Quantemol-DB [quantemoldb.com]

- 37. preprints.org [preprints.org]

An In-Depth Technical Guide to a Key Pharmaceutical Intermediate: The Case of Bromo-Chloro-Fluorobenzoic Acid Isomers

A Note on Isomeric Specificity: This guide addresses the discovery and history of halogenated benzoic acids, with a specific focus on the isomeric compounds 5-Bromo-3-chloro-2-fluorobenzoic acid and 3-Bromo-5-chloro-2-fluorobenzoic acid. Initial research indicates a significant disparity in the publicly available information for these two isomers. While this compound (CAS 1449008-15-4) is commercially available, a detailed historical record of its discovery and synthesis is not readily found in scientific literature or patent databases. Conversely, its isomer, 3-Bromo-5-chloro-2-fluorobenzoic acid (CAS 1269232-93-0), is a well-documented and crucial intermediate in the synthesis of prominent pharmaceutical compounds.[1][2] Therefore, this guide will primarily focus on the history, synthesis, and application of the more extensively documented 3-Bromo-5-chloro-2-fluorobenzoic acid, while acknowledging the distinct identity of the 5-bromo-3-chloro isomer.

Introduction: The Significance of Halogenated Benzoic Acids in Drug Discovery

Halogenated benzoic acids are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry and drug development. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzoic acid scaffold profoundly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. The unique electronic and steric properties of halogens allow them to participate in various intermolecular interactions, including hydrogen bonding and halogen bonding, which can be critical for molecular recognition at the active sites of biological targets.

The Emergence of 3-Bromo-5-chloro-2-fluorobenzoic Acid: A Historical Perspective

The precise "discovery" of 3-Bromo-5-chloro-2-fluorobenzoic acid is not marked by a singular, celebrated event but rather by its emergence as a key building block in the patent literature for the synthesis of complex pharmaceutical agents. Its history is intrinsically linked to the development of targeted cancer therapies in the 21st century.